molecular formula C17H9Cl3N4O B2416868 (E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide CAS No. 1424665-74-6

(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide

Cat. No. B2416868
CAS RN: 1424665-74-6
M. Wt: 391.64
InChI Key: QOFWUYJJEKKTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an imidazo[1,2-a]pyridine group, which is a fused bicyclic heterocycle . This group is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It also contains a cyano group (-CN) and an amide group (-CONH2), which are common in many organic compounds.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Positional Isomeric Effects and Phosphorescence

  • Phosphorescent Material Development : Research on positional isomers of similar chloroimidazo pyridine compounds has shown that they exhibit various phosphorescent colors and quantum yields, which can be reversibly switched between different phosphorescent states in response to acid-base vapor stimuli. This indicates potential applications in developing dynamic functional materials for sensors and switches (Li & Yong, 2019).

Heterocyclic Chemistry and Material Synthesis

  • Synthetic Routes and Structural Analysis : Studies have devised new synthetic routes for the synthesis of chloroimidazo[4,5-c]pyridines, indicating a methodological advancement in preparing such compounds, which could be pivotal for materials science and pharmaceuticals (Rousseau & Robins, 1965).

Anticancer and Anti-inflammatory Agents

  • Biological Evaluation for Therapeutic Applications : Research on pyrazolopyrimidine derivatives, structurally related to chloroimidazo pyridines, has identified their potential as anticancer and anti-5-lipoxygenase agents, highlighting the significance of such compounds in medicinal chemistry (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Given the presence of the imidazo[1,2-a]pyridine group, it could potentially be used in medicinal chemistry .

Future Directions

The future directions for research on this compound could include exploring its potential applications in medicinal chemistry, given the presence of the imidazo[1,2-a]pyridine group . Further studies could also investigate its synthesis and properties.

properties

IUPAC Name

(E)-3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N4O/c18-11-4-5-15-22-12(9-24(15)8-11)6-10(7-21)17(25)23-16-13(19)2-1-3-14(16)20/h1-6,8-9H,(H,23,25)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFWUYJJEKKTHO-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C(=CC2=CN3C=C(C=CC3=N2)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)/C(=C/C2=CN3C=C(C=CC3=N2)Cl)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.